Musellarin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

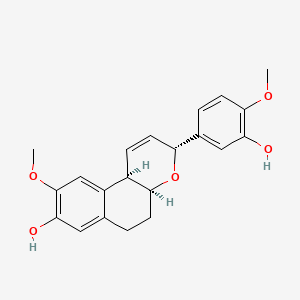

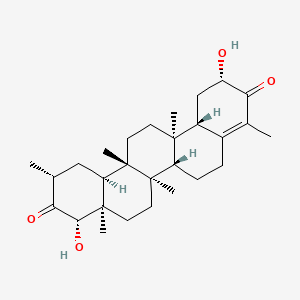

Musellarin C is a natural compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol . It is a type of phenol and is found in the aerial parts of Musella lasiocarpa . It is a powder in its physical form .

Synthesis Analysis

The total synthesis of Musellarin C has been achieved through several steps . The key synthetic features include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis

The molecular structure of Musellarin C is complex, with a tricyclic framework constructed through an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . The final stage of synthesis introduces the aryl group into the dihydropyran in a 2,6-trans fashion via Heck coupling of aryldiazonium salts .Chemical Reactions Analysis

The synthesis of Musellarin C involves several chemical reactions, including an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . These reactions help construct the tricyclic framework of the molecule . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran .Physical And Chemical Properties Analysis

Musellarin C is a powder in its physical form . It has a molecular weight of 354.40 g/mol . The compound is a type of phenol and is derived from the aerial parts of Musella lasiocarpa .Applications De Recherche Scientifique

The first diastereoselective total syntheses of Musellarins A-C, including Musellarin C, were achieved with yields ranging from 7.8% to 9.8% in 15-16 steps. Key features of this synthesis include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization (Li, Leung, & Tong, 2014).

A new two-step trans-arylation method was developed for the synthesis of Musellarins A-C. This method includes a regioselective γ-deoxygenation and a diastereoselective Heck-Matsuda coupling, leading to the first asymmetric total synthesis of (-)-Musellarins A-C and 12 analogues. Preliminary cytotoxicity evaluation of these analogues identified two with three-to-six times greater potency than Musellarins (Li, Ip, Ip, & Tong, 2015).

A study on the cardioprotective activity of Macrotyloma uniflorum seed extract and its phenolic acids in isoproterenol-induced myocardial infarction in rats. The results suggest the potential of these phenolic acids in salvaging the myocardium from deleterious effects, indicating an area where Musellarin C could potentially be explored (Panda, Laddha, Nandave, & Srinath, 2016).

Research on Schisandrin C, a compound with similar properties to Musellarin C, demonstrated its potential to reduce inflammation and oxidation, and to promote mitochondrial biogenesis, suggesting possible areas of application for Musellarin C (Takanche, Lee, Kim, Kim, Han, Lee, & Yi, 2018).

An investigation into a new population of adipose tissue-derived pluripotent stem cells, termed Muse Cells, indicated their high resistance to severe cellular stress and potential impact on regenerative medicine, a field where Musellarin C could be relevant (Heneidi, Simerman, Keller, Singh, Li, Dumesic, & Chazenbalk, 2013).

The Multiple Sclerosis and Extract of Cannabis (MUSEC) study showed the benefits of cannabis extract in treating muscle stiffness in MS, highlighting the potential of plant-derived compounds like Musellarin C in similar therapeutic applications (Zajicek, Hobart, Slade, Barnes, & Mattison, 2012).

Propriétés

IUPAC Name |

(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYSBQSMIOYNB-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Musellarin C | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)

![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)